5-methylpyridine-3-sulfonyl fluoride
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Overview
Description
5-methylpyridine-3-sulfonyl fluoride is a chemical compound that has garnered interest in various fields of research and industry due to its unique properties. This compound is part of the fluorinated pyridines family, known for their interesting and unusual physical, chemical, and biological properties .
Mechanism of Action
Target of Action
Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They are often involved in the Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This process involves the exchange of a fluoride ion with a nucleophilic sulfur atom . In the context of SM coupling, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Sulfonyl fluorides are known to affect the activity of a variety of phosphoryl transfer enzymes, which are fundamentally important in cell signal transduction or energy metabolism .
Result of Action
Sulfonyl fluorides are known to have a variety of effects on human health, including dental and skeletal fluorosis, increased rates of bone fractures, decreased birth rates, increased rates of urolithiasis (kidney stones), impaired thyroid function, and lower intelligence in children .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-methylpyridine-3-sulfonyl fluoride. For instance, the presence of fluoride in the environment can lead to the formation of Al-F complexes, which may play physiological or pathological roles in various diseases . Additionally, the compound’s action can be influenced by the pH and the amount of F- and Al3+ in the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylpyridine-3-sulfonyl fluoride can be achieved through various methods. One common approach involves the transformation of sulfonates or sulfonic acids to sulfonyl fluorides under mild reaction conditions using readily available and easy-to-operate reagents . Another method includes the selective synthesis of fluoropyridines, which remains a challenging problem due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-methylpyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: Common in fluorinated compounds due to the presence of the electron-withdrawing fluorine atom.
Oxidation and Reduction Reactions: These reactions are influenced by the presence of the sulfonyl fluoride group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organoboron reagents for Suzuki–Miyaura coupling , as well as other nucleophiles and electrophiles that facilitate substitution reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling can produce various substituted pyridines with different functional groups .
Scientific Research Applications
5-methylpyridine-3-sulfonyl fluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiotherapy agent due to its fluorine content.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methylpyridine-3-sulfonyl fluoride include other fluorinated pyridines and sulfonyl fluorides, such as:
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both a methyl group and a sulfonyl fluoride group on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2052277-22-0 |
---|---|
Molecular Formula |
C6H6FNO2S |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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